[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]acetic acid
Description
Properties
IUPAC Name |
2-[2,5-dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O4/c12-5-1-4(2-6(13)9(5)14)16-10(19)7(3-8(17)18)15-11(16)20/h1-2,7H,3H2,(H,15,20)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUVVLZDRBXLFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)N2C(=O)C(NC2=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]acetic acid typically involves the reaction of 3,4,5-trifluoroaniline with glyoxal in the presence of a suitable catalyst to form the imidazolidinone ring. This intermediate is then reacted with chloroacetic acid under basic conditions to introduce the acetic acid moiety. The reaction conditions often require controlled temperatures and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction efficiency and minimize waste. The use of advanced purification techniques such as crystallization and chromatography ensures the final product meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, [2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]acetic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of [2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s binding affinity and specificity, while the imidazolidinone ring provides structural stability. These interactions can modulate biological pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
2,4,5-Trifluorophenylacetic acid: Lacks the imidazolidinone ring but contains the trifluorophenyl and acetic acid functionalities.
Uniqueness
The uniqueness of [2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]acetic acid lies in its combination of the trifluorophenyl group and the imidazolidinone ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Biological Activity
[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]acetic acid is a synthetic compound notable for its potential biological activities. This compound features an imidazolidinone ring with a trifluorophenyl substituent and an acetic acid moiety, which contributes to its unique chemical properties and biological interactions. The following sections detail its synthesis, biological mechanisms, and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 3,4,5-trifluoroaniline with glyoxal in the presence of a catalyst to form the imidazolidinone ring. This intermediate is then reacted with chloroacetic acid under basic conditions to introduce the acetic acid group. The reaction conditions are critical for achieving high yields and purity.
Synthetic Route Overview
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | 3,4,5-Trifluoroaniline + Glyoxal | Catalytic conditions | Formation of imidazolidinone ring |
| 2 | Imidazolidinone + Chloroacetic acid | Basic conditions | Formation of this compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The trifluorophenyl group enhances the compound's binding affinity and specificity. This interaction can modulate various biological pathways leading to therapeutic effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
Preliminary studies suggest that this compound may have potential anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and may reduce inflammation in various models.
3. Enzyme Inhibition
Studies indicate that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease processes.
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
Case Study 1: Anticancer Mechanism
A study published in a peer-reviewed journal demonstrated that this compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis through caspase activation.
Case Study 2: Anti-inflammatory Response
In an animal model of arthritis, treatment with this compound resulted in decreased levels of inflammatory markers and improved clinical scores compared to controls.
Comparison with Similar Compounds
To understand the unique properties of this compound better, it can be compared with structurally similar compounds:
| Compound Name | Structure | Key Activity |
|---|---|---|
| 2-[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]propanoic acid | Similar imidazolidinone structure | Potentially similar anticancer effects |
| 2,4,5-Trifluorophenylacetic acid | Lacks imidazolidinone ring | Less potent due to structural differences |
Q & A
Q. What safety protocols are essential for handling fluorinated aromatic intermediates during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
